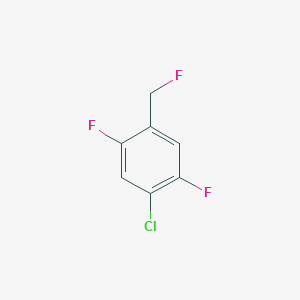

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene

Beschreibung

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃. It features a fluoromethyl (-CH₂F) group at the 4-position, chlorine at the 1-position, and fluorine atoms at the 2- and 5-positions. Its reactivity is influenced by the electron-withdrawing effects of halogens and the moderate lipophilicity of the fluoromethyl group.

Eigenschaften

Molekularformel |

C7H4ClF3 |

|---|---|

Molekulargewicht |

180.55 g/mol |

IUPAC-Name |

1-chloro-2,5-difluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 |

InChI-Schlüssel |

JBXOJYGOGXFPOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)Cl)F)CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Fluorination of Chlorinated Precursors

A common approach involves fluorinating chlorinated aromatic intermediates. For example:

- Starting material : 1-chloro-4-methyl-2,5-difluorobenzene.

- Fluorinating agent : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under controlled conditions (0–25°C, inert atmosphere).

- Mechanism : Electrophilic fluorination at the methyl group, yielding the fluoromethyl (-CH₂F) substituent.

- Yield : ~60–75% after purification via fractional distillation.

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane or THF |

| Catalyst | None required |

| Reaction time | 4–8 hours |

Multi-Step Halogen Exchange

Industrial-scale synthesis often employs sequential halogen substitution:

- Chloromethylation :

- Fluorination :

- Treat the chloromethyl intermediate with anhydrous HF or KF in a polar aprotic solvent (e.g., diglyme).

- Converts -CH₂Cl to -CH₂F via nucleophilic substitution.

- Yield : 70–80%.

- Le Chatelier’s principle is leveraged by continuous removal of HCl gas.

- Catalytic amounts of SbF₅ enhance fluorination efficiency.

Difluorocarbene Insertion

A novel method involves cyclobutene ring expansion with difluorocarbene:

- Step 1 : Generate difluorocarbene (CF₂) from Seyferth’s reagent (Ph-Hg-CF₃) and NaI.

- Step 2 : React with 1-phenyl-2-methylcyclobutene to form a strained intermediate, which rearranges into the target compound.

- Conditions : Reflux in THF for 24 hours.

- Yield : ~50–60% (limited by side reactions).

- CF₂ insertion into the cyclobutene ring.

- Thermal ring-opening to form the aromatic product.

Xenon Difluoride-Mediated Fluorination

For selective fluorination:

- Substrate : 1-chloro-4-(chloromethyl)-2,5-difluorobenzene.

- Reagents : XeF₂ and BF₃·Et₂O in 1,1,1,3,3-pentafluorobutane.

- Selectivity : Achieves monofluorination at the chloromethyl group without over-fluorination.

- Yield : 65–70%.

- Minimal byproducts due to XeF₂’s controlled reactivity.

- Compatibility with electron-deficient aromatic systems.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Fluorination | 60–75 | High | Moderate |

| Halogen Exchange | 70–80 | Industrial | High |

| Difluorocarbene | 50–60 | Low | Low |

| XeF₂ Fluorination | 65–70 | Medium | High |

Critical Considerations

- Purity control : GC-MS and ¹⁹F NMR are essential for monitoring fluorination progress.

- Safety : Anhydrous HF and XeF₂ require specialized handling due to toxicity and corrosivity.

- Environmental impact : Multi-step processes generate halogenated waste, necessitating efficient recycling protocols.

Analyse Chemischer Reaktionen

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or halogen composition. Below is a detailed comparison based on evidence from patents, databases, and chemical literature.

Substituent Variations

Notes:

- *Estimated values due to lack of direct experimental data.

Positional Isomers

- 2-Bromo-5-chloro-1,3-difluorobenzene ():

- Substituents at positions 1,3 (F), 2 (Br), and 5 (Cl).

- Altered electronic effects due to meta-substitution; bromine at position 2 enhances electrophilic substitution reactivity.

- Molecular formula: C₆H₂BrClF₂; molecular weight: ~227.33.

Functional Group Variations

- Nitro Derivatives (): Example: 1-Chloro-2,5-difluoro-3-nitrobenzene (CAS 1805029-24-6). Nitro (-NO₂) groups are strongly electron-withdrawing, increasing reactivity in reduction or aromatic substitution reactions. Not directly comparable but highlights substituent impact on electronic properties.

Key Research Findings

Synthetic Utility: Fluoromethyl derivatives are intermediates in drug synthesis. For example, describes using 2,5-difluoro-4-(trifluoromethyl)benzaldehyde to prepare cardiac troponin activators. The fluoromethyl analog may offer similar utility with altered pharmacokinetics .

Physicochemical Properties :

- Lipophilicity : Trifluoromethyl derivatives (XLogP3 = 3.8) are more lipophilic than fluoromethyl analogs (~2.5–3.0), impacting membrane permeability in drug design .

- Boiling/Melting Points : Trifluoromethyl groups increase molecular weight and intermolecular forces, likely raising boiling points compared to fluoromethyl derivatives.

Toxicological Considerations :

- QSAR studies () suggest halogen count and substituent size influence bioaccumulation and toxicity. Fluorine’s low polar surface area may reduce toxicity compared to bromine or chlorine .

Biologische Aktivität

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene (C7H4ClF3) is an aromatic compound characterized by its unique halogenated structure, which includes a chlorine atom and two fluorine atoms on the benzene ring, along with a fluoromethyl group. This specific arrangement confers distinct chemical properties and potential biological activities that are of interest in medicinal chemistry and related fields.

The molecular weight of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene is 180.55 g/mol. The presence of multiple fluorine atoms enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in pharmacological applications. The electronic effects of the halogen substituents significantly influence its reactivity and interactions with biological systems.

Biological Activity

Research indicates that 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene exhibits notable biological activity through interactions with various biological targets, including enzymes and receptors. These interactions can potentially affect metabolic pathways and biological responses. The compound's halogen substituents may enhance its binding affinity to biomolecules, thus influencing its therapeutic potential.

The mechanism by which 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene exerts its biological effects is still under investigation. It is hypothesized that the compound may interact with specific enzymes or receptors, leading to alterations in cellular processes. Further studies are necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated compounds similar to 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene. For instance:

- Antibacterial Activity : Research has shown that compounds with similar structures can serve as intermediates in the synthesis of antibacterial agents. Specifically, derivatives of difluorobenzene have been recognized for their potential in developing quinolonecarboxylic acid-based synthetic antibacterial agents .

- Cytotoxicity Studies : In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain fluorinated compounds have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the biological activity of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene, it can be compared to other halogenated compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-Chloro-2,3-difluoro-5-nitrobenzene | Nitro group instead of fluoromethyl | Different reactivity due to nitro group |

| 1-Bromo-3-fluoro-4-(fluoromethyl)benzene | Bromine instead of chlorine | Varying electronic properties |

| 2,4-Difluorobenzoic acid | Contains carboxylic acid | Important intermediate for antibiotics |

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling halogenated aromatic compounds like 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including nitrile gloves, vapor-resistant respirators, and safety goggles. Always use secondary containment for storage to mitigate spills. For disposal, follow federal/state regulations and neutralize residues using approved chemical methods (e.g., incineration for halogenated waste) .

Q. How can researchers synthesize 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene, and what solvent systems optimize yield?

- Methodological Answer : A multi-step halogenation approach is typical. Begin with fluoromethylbenzene derivatives and employ selective electrophilic substitution using catalysts like FeCl₃ or AlCl₃. Solvent choice (e.g., toluene or DCM) impacts reaction kinetics; polar aprotic solvents enhance electrophile activation but may require lower temperatures (−20°C to 0°C) to minimize side reactions. Post-synthesis, purify via fractional distillation (bp ~120–135°C) and validate purity (>97% GC) .

Advanced Research Questions

Q. How do researchers resolve contradictions in NMR/GC-MS data for halogenated benzenes with overlapping substituent effects?

- Methodological Answer : Cross-validate spectral data using:

- 2D NMR (e.g., HSQC, HMBC) to distinguish coupling patterns from adjacent fluorine/chlorine atoms.

- High-resolution MS to confirm molecular ion clusters (e.g., isotopic patterns for Cl/F).

- Computational modeling (DFT) to simulate spectra and assign peaks accurately. Discrepancies often arise from solvent shifts or impurities; replicate analyses under standardized conditions (e.g., CDCl₃ for NMR) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions given competing halogen directing effects?

- Methodological Answer :

- Steric/Electronic Analysis : Fluorine’s strong −I/+M effects dominate ortho/para positions, while chlorine’s −I effect directs meta. Use blocking groups (e.g., sulfonation) to pre-direct substitution.

- Low-Temperature Kinetic Control : At −30°C, meta-substitution is favored for chloro groups.

- Lewis Acid Modulation : Adjust AlCl₃ stoichiometry to fine-tune electrophile activation and selectivity .

Q. How can accelerated degradation studies predict the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct stress testing by:

- Thermal Analysis : Store samples at 40°C, 60°C, and 80°C for 1–3 months; monitor decomposition via HPLC.

- Light Exposure : Use UV/vis chambers (300–400 nm) to assess photolytic degradation.

- Humidity Control : Test hydrolysis resistance at 75% RH. Degradation products (e.g., dehalogenated derivatives) can be identified via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.